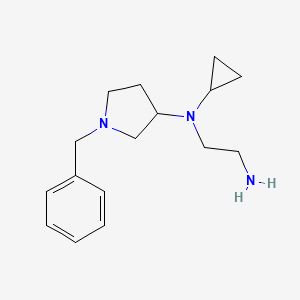

N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-cyclopropyl-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13463014

Molecular Formula: C16H25N3

Molecular Weight: 259.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3 |

|---|---|

| Molecular Weight | 259.39 g/mol |

| IUPAC Name | N'-(1-benzylpyrrolidin-3-yl)-N'-cyclopropylethane-1,2-diamine |

| Standard InChI | InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2 |

| Standard InChI Key | DYTJPGVYXYSZBJ-UHFFFAOYSA-N |

| SMILES | C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3 |

| Canonical SMILES | C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3 |

Introduction

Nomenclature and Molecular Identity

The systematic IUPAC name for this compound is N'-(1-benzylpyrrolidin-3-yl)-N'-cyclopropylethane-1,2-diamine. Its molecular formula is C₁₆H₂₅N₃, with a molecular weight of 259.39 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1354006-87-3 | |

| SMILES | CN(CCN)C1CCN(C1)CC2=CC=CC=C2 | |

| InChIKey | DYTJPGVYXYSZBJ-MRXNPFEDSA-N |

The compound exists as enantiomers due to chiral centers at the pyrrolidine nitrogen and cyclopropane-bearing amine. For example, the (R)-enantiomer (CAS: 1354006-87-3) and (S)-enantiomer (CAS: 1354001-71-0) have distinct stereochemical profiles .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of succinaldehyde with benzylamine yields 1-benzylpyrrolidin-3-amine intermediates .

-

N-Alkylation: Reaction with 1,2-dibromoethane introduces the ethane-1,2-diamine backbone.

-

Cyclopropane Incorporation: Cyclopropyl groups are added via nucleophilic substitution using cyclopropylamine under basic conditions.

A representative reaction sequence is:

Optimization Challenges

-

Steric Hindrance: Bulky benzyl and cyclopropyl groups necessitate prolonged reaction times or elevated temperatures.

-

Stereochemical Control: Chiral resolution techniques (e.g., chromatography with chiral stationary phases) are required to isolate enantiomers .

Structural and Physicochemical Properties

Molecular Geometry

X-ray crystallography of analogous compounds reveals:

-

Pyrrolidine Ring: Adopts an envelope conformation, with the benzyl group in an equatorial position .

-

Cyclopropane Strain: The cyclopropyl group introduces angle strain, enhancing reactivity at the adjacent nitrogen.

Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 368.4 ± 37.0 °C (Predicted) | QSPR |

| Density | 1.10 ± 0.1 g/cm³ | Computational |

| LogP (XLogP3-AA) | 2.1 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.

Applications in Chemistry and Biology

Catalysis

As a chiral ligand, the compound facilitates asymmetric synthesis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume